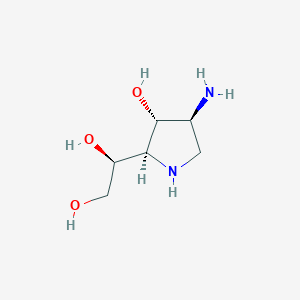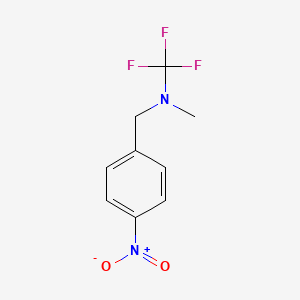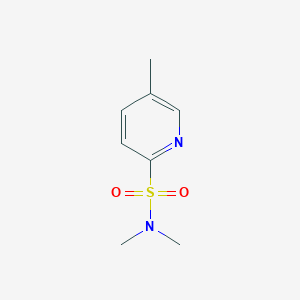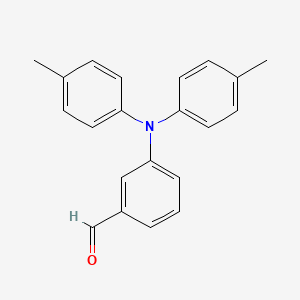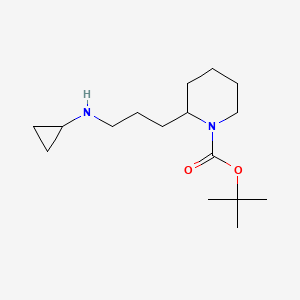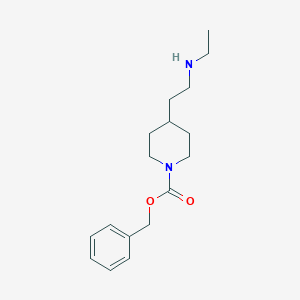
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . This compound is known for its potential pharmacological applications, particularly in the inhibition of cholinesterase receptors .
Méthodes De Préparation
The synthesis of Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents such as thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as an inhibitor of cholinesterase receptors, which are targets for the treatment of neurodegenerative diseases such as Alzheimer’s . Additionally, it has applications in the development of anti-inflammatory agents .
Mécanisme D'action
The mechanism of action of Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate involves its interaction with cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the acetylcholinesterase (AChE) enzyme, interacting with key amino acid residues such as Trp84, Trp279, Phe330, and Phe331 . This interaction inhibits the activity of the enzyme, leading to an increase in the levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate can be compared to other piperidine derivatives such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine . While both compounds share a similar core structure, the presence of different substituents can significantly affect their pharmacological activity. For example, substituting the benzamide with a bulky moiety in the para position can lead to a substantial increase in anti-acetylcholinesterase activity . Other similar compounds include N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides, which have been studied for their anti-inflammatory properties .
Propriétés
Formule moléculaire |
C17H26N2O2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
benzyl 4-[2-(ethylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-2-18-11-8-15-9-12-19(13-10-15)17(20)21-14-16-6-4-3-5-7-16/h3-7,15,18H,2,8-14H2,1H3 |
Clé InChI |
VAQWERYIPBRMEI-UHFFFAOYSA-N |
SMILES canonique |
CCNCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


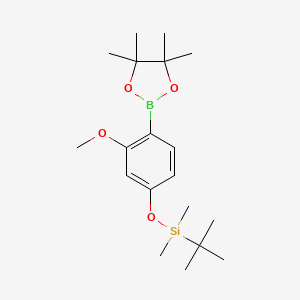
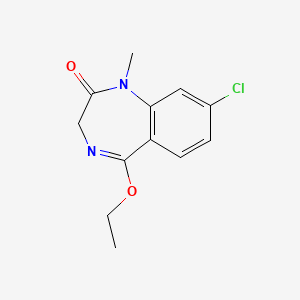

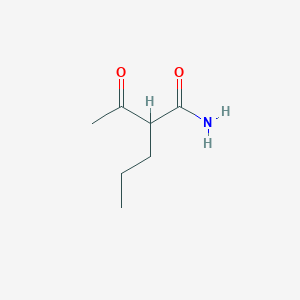


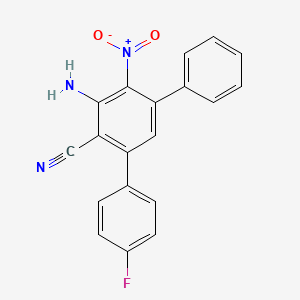
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
